molecular formula C21H15N3O7 B5301436 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid

Cat. No. B5301436
M. Wt: 421.4 g/mol
InChI Key: YQWGMVMGLFRKID-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as FNAB, is a chemical compound that has been widely studied for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-inflammatory and antioxidant activities. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has also been found to regulate glucose metabolism and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions for the research of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. One potential direction is the development of more efficient and scalable synthesis methods for 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid and its potential applications in the treatment of metabolic disorders. Furthermore, the use of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid in combination with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Overall, the research on 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid holds significant promise for the development of novel cancer therapies and the treatment of various diseases.

Synthesis Methods

The synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the reaction between 2-furoyl chloride, 4-nitroaniline, and 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid.

Scientific Research Applications

4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields. One of its notable applications is in the field of cancer research. 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been found to be effective in treating multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

4-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O7/c25-19(22-15-7-5-14(6-8-15)21(27)28)17(23-20(26)18-2-1-11-31-18)12-13-3-9-16(10-4-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGMVMGLFRKID-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2E)-2-[(Furan-2-YL)formamido]-3-(4-nitrophenyl)prop-2-enamido]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.